molecular formula C7H12O2 B2632930 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol CAS No. 2225146-47-2

2-Oxabicyclo[3.1.1]heptan-1-ylmethanol

Cat. No.: B2632930
CAS No.: 2225146-47-2
M. Wt: 128.171
InChI Key: KZHHNFYTOAZDFT-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.1.1]heptan-1-ylmethanol is a bicyclic organic compound featuring an oxygen atom within its ring structure. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical properties and reactivity. It is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol typically involves the cyclization of suitable precursors. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure. This reaction is often followed by functional group modifications to introduce the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methylene group, altering the compound’s properties.

    Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form ethers, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Acid chlorides, alkyl halides, and other electrophiles are used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Methylene derivatives.

    Substitution: Ethers, esters, or other substituted products.

Scientific Research Applications

2-Oxabicyclo[3.1.1]heptan-1-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the bicyclic structure can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with enzymes, receptors, or other biomolecules, thereby modulating its biological effects.

Comparison with Similar Compounds

    3-Oxabicyclo[3.2.0]heptan-2-one: Another bicyclic compound with a similar structure but different functional groups.

    7-Oxabicyclo[2.2.1]heptane: Features a different ring size and oxygen placement, leading to distinct chemical properties.

Uniqueness: 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its three-dimensional structure also makes it a valuable scaffold in the design of new molecules with desired properties.

Properties

IUPAC Name

2-oxabicyclo[3.1.1]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-7-3-6(4-7)1-2-9-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHHNFYTOAZDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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